2,6-Dichloro-3-(difluoromethoxy)phenylacetonitrile
Übersicht
Beschreibung
2,6-Dichloro-3-(difluoromethoxy)phenylacetonitrile (DCDFMPA) is a versatile chemical compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow crystalline solid with a molecular formula of C8H4Cl2F2NO2. DCDFMPA is used in organic synthesis and is a key intermediate in the synthesis of various organic compounds. It is also used as a reagent in the synthesis of various drugs and compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3-(difluoromethoxy)phenylacetonitrile has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of various organic compounds, and as a reagent in the synthesis of various drugs and compounds. It is also used in the synthesis of various polymers and polymeric materials, as well as in the synthesis of various pharmaceuticals. Additionally, this compound is used in the synthesis of various polymeric materials, such as polyurethanes and polyamides.
Wirkmechanismus
2,6-Dichloro-3-(difluoromethoxy)phenylacetonitrile is believed to act as a catalyst in the synthesis of various organic compounds. It is believed to act by forming a complex with the reacting molecules, which then facilitates the formation of the desired product. Additionally, this compound is believed to act as a reagent in the synthesis of various drugs and compounds, as it can provide a reaction site for the formation of the desired product.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is believed to be a potential carcinogen, as it has been shown to induce DNA damage in animal studies. Additionally, this compound has been shown to cause reproductive toxicity in animal studies. Therefore, it is important to take appropriate safety measures when handling and using this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dichloro-3-(difluoromethoxy)phenylacetonitrile is a versatile chemical compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow crystalline solid with a molecular formula of C8H4Cl2F2NO2, which makes it easy to work with in lab experiments. Additionally, this compound has a high reactivity and can be used in a variety of reactions, making it a useful reagent for organic synthesis. However, this compound is believed to be a potential carcinogen and has been shown to cause reproductive toxicity in animal studies, so it is important to take appropriate safety measures when handling and using this compound.
Zukünftige Richtungen
There are several potential future directions for the use of 2,6-Dichloro-3-(difluoromethoxy)phenylacetonitrile in scientific research. These include further research into the mechanism of action of this compound, further research into the potential carcinogenic and reproductive toxicity effects of this compound, and further research into the potential applications of this compound in the synthesis of various drugs and compounds. Additionally, further research into the potential applications of this compound in the synthesis of various polymeric materials, such as polyurethanes and polyamides, would be beneficial. Finally, further research into the potential applications of this compound in the synthesis of various pharmaceuticals would be beneficial.
Eigenschaften
IUPAC Name |
2-[2,6-dichloro-3-(difluoromethoxy)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F2NO/c10-6-1-2-7(15-9(12)13)8(11)5(6)3-4-14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTYRKZYQNRQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.